molecular formula C9H21N B147177 N-Methyldibutylamine CAS No. 3405-45-6

N-Methyldibutylamine

Cat. No. B147177
CAS RN: 3405-45-6
M. Wt: 143.27 g/mol
InChI Key: MTHFROHDIWGWFD-UHFFFAOYSA-N
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Description

N-Methyldibutylamine is an organic compound used in various applications. It has been used to identify optimized mobile phase systems with 25 to 50mM hexafluoroisopropanol that yielded high MS signal intensity for both siRNA and DNA .


Molecular Structure Analysis

The molecular structure of N-Methyldibutylamine is represented by the linear formula [CH3(CH2)3]2NCH3 . It has a molecular weight of 143.27 .


Physical And Chemical Properties Analysis

N-Methyldibutylamine is a colorless, odorless, and volatile liquid that is soluble in water and most organic solvents. It has a density of 0.745 g/mL at 25 °C (lit.) .

Scientific Research Applications

N-Methyldibutylamine: A Comprehensive Analysis of Scientific Research Applications: N-Methyldibutylamine is a chemical compound with a variety of applications in scientific research. Below are some of the unique applications across different fields:

Mass Spectrometry (MS) Enhancement

N-Methyldibutylamine has been used to optimize mobile phase systems in mass spectrometry. It helps in achieving high MS signal intensity for both small interfering RNA (siRNA) and DNA, which is crucial for accurate detection and analysis .

Reductive Amination Synthesis

This compound plays a significant role in the synthesis of N-methyl- and N-alkylamines, which are important in life-science molecules. Its use in reductive amination synthesis is vital for academic research and industrial production.

Biomedical Polymer Synthesis

In the field of biomedical engineering, N-Methyldibutylamine may be involved in the synthesis of biomedical polymers. These polymers have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Proteomics Research

It is also used as a biochemical for proteomics research, contributing to the study of proteins and their functions within biological systems .

Liquid Chromatography-Mobile Phase Modification

N-Methyldibutylamine serves as an ion-pairing agent in liquid chromatography, particularly when working with fluorinated alcohols as mobile phase modifiers .

Safety and Hazards

N-Methyldibutylamine is classified as a flammable liquid. It’s harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

N-butyl-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFROHDIWGWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063015
Record name 1-Butanamine, N-butyl-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyldibutylamine

CAS RN

3405-45-6
Record name N-Butyl-N-methyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3405-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyldibutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, N-butyl-N-methyl-
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Record name 1-Butanamine, N-butyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyldibutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYLDIBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W8CZX75SP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 258.5 g (2.0 mol) of di-n-butylamine and 330.2 g (3.2 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 3.2 MPa is established at a temperature of 120° C. After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 80° C., the water is removed on a water separator. The remaining organic phase is subsequently fractionally distilled. 274.6 g of N-methyldi-n-butylamine having a purity of 99.6% are isolated, corresponding to a yield of 95.6% of theory.
Quantity
258.5 g
Type
reactant
Reaction Step One
Quantity
330.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.